molecular formula C14H25NO2 B8704044 1-Decylpyrrolidine-2,5-dione CAS No. 5395-77-7

1-Decylpyrrolidine-2,5-dione

Cat. No. B8704044
CAS RN: 5395-77-7
M. Wt: 239.35 g/mol
InChI Key: NXCQVAORGYDGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Decylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C14H25NO2 and its molecular weight is 239.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Decylpyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decylpyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5395-77-7

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

1-decylpyrrolidine-2,5-dione

InChI

InChI=1S/C14H25NO2/c1-2-3-4-5-6-7-8-9-12-15-13(16)10-11-14(15)17/h2-12H2,1H3

InChI Key

NXCQVAORGYDGMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C(=O)CCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Succinimide (0.1 M) dissolved in dry dimethylformamide was treated with sodium hydride (0.1 M) at a temperature of 0° C. Nonyl bromide (0.1 M) was then added and the reaction mixture was stirred at room temperature for three hours. The reaction mixture was concentrated in vacuo and the residue extracted into ethyl acetate. The ethyl acetate layer was washed with water, dried over sodium sulphate and concentrated in vacuo. The residue obtained was chromatographed over silica gel to afford the desired product. 1HNMR: δ 0.75 (3H, t), 1.10-1.20 (12H, m), 1.35-1.45 (2H, m), 2.55 (4H, s), 3.35 (2H, dd)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.